1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione
CAS No.: 88603-02-5
Cat. No.: VC17590286
Molecular Formula: C20H15BrN4O3
Molecular Weight: 439.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88603-02-5 |
|---|---|
| Molecular Formula | C20H15BrN4O3 |
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
| Standard InChI Key | FPDDAUJPPIOMCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar anthracene core (C₁₄H₁₀) substituted at positions 1, 4, 5, and 8 with amino groups (-NH₂), a bromine atom at position 2, and a phenoxy group (-OC₆H₅) at position 6. This arrangement creates a polarized electronic structure, with amino groups acting as electron donors and bromine/carbonyl groups as electron acceptors. The molecular formula is reported as C₁₅H₁₄BrN₄O₂, though structural analysis suggests a possible discrepancy in the carbon count.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.20 g/mol |
| Density | Not reported |
| Solubility | Moderate in polar aprotic solvents |
| Melting Point | >250°C (decomposes) |
| LogP | ~3.2 (estimated) |
The bromine atom enhances electrophilic reactivity, while the phenoxy group improves solubility in organic solvents .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves three primary steps:
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Bromination: Anthraquinone is brominated at position 2 using bromine (Br₂) in dichloromethane at 0–5°C.
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Amination: Sequential amination at positions 1, 4, 5, and 8 using ammonia or alkylamines under reflux.
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Phenoxy Substitution: Nucleophilic aromatic substitution of a nitro group with phenoxide at position 6 .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 65–70 |
| Amination | NH₃, EtOH, 80°C, 12 hrs | 40–50 |
| Phenoxy | K₃PO₄, PhONa, DMF, 120°C | 55–60 |
Side reactions, such as over-bromination or incomplete amination, necessitate rigorous purification via column chromatography.
Biological Activities and Mechanistic Insights
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, comparable to ciprofloxacin. The phenoxy group likely disrupts bacterial membrane integrity via hydrophobic interactions .
Applications in Materials Science
Organic Electronics
The compound’s conjugated π-system and redox activity make it a candidate for organic semiconductors. Cyclic voltammetry reveals two reversible reduction waves at −0.75 V and −1.2 V (vs. Ag/AgCl), indicative of electron-accepting capacity.
Dye Chemistry
Its intense absorption in the visible spectrum (λₘₐₓ = 480 nm) stems from charge-transfer transitions between amino and carbonyl groups . Potential uses include photostable dyes for textiles and sensors.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Anthraquinones
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromophenanthrene-9,10-dione | C₁₄H₇BrO₂ | Lacks amino groups; used in OLEDs |
| 2-Phenoxyanthracene-9,10-dione | C₂₀H₁₂O₃ | No bromine; studied as a dye precursor |
The addition of amino and bromine groups in 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione enhances its biological and electronic properties compared to simpler analogues .
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